1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-
Description
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a polyfunctional aromatic compound characterized by a naphthalene backbone with two sulfonic acid groups at the 1,3-positions and two azo (-N=N-) linkages. These azo groups connect substituted phenyl moieties, including a 4-aminobenzoylamino group and methyl substituents. Such structural complexity renders it valuable in dye chemistry, particularly as a precursor for azo dyes, and in analytical applications due to its chromophoric properties . This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, applications, and safety.
Properties
CAS No. |
63216-82-0 |
|---|---|
Molecular Formula |
C31H26N6O7S2 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C31H26N6O7S2/c1-18-13-23(33-31(38)20-3-6-22(32)7-4-20)9-11-28(18)36-34-24-10-12-29(19(2)14-24)37-35-25-8-5-21-15-26(45(39,40)41)17-30(27(21)16-25)46(42,43)44/h3-17H,32H2,1-2H3,(H,33,38)(H,39,40,41)(H,42,43,44) |
InChI Key |
ZNQZPVZEOOADIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1,3-Naphthalenedisulfonic acid or its disodium salt as the sulfonated aromatic core.
- 4-Aminobenzoyl derivatives (4-aminobenzoyl amine or related compounds).
- Aromatic amines such as 4-amino-2-methylphenyl derivatives.
- Diazotization reagents (e.g., sodium nitrite and acid).
- Coupling agents and controlled pH conditions.
Stepwise Synthesis Overview
Diazotization of Aromatic Amines:
Aromatic amines such as 4-amino-2-methylphenyl compounds are diazotized using sodium nitrite in acidic medium at low temperatures (0–5 °C) to form diazonium salts.First Azo Coupling:
The diazonium salt is coupled with an aromatic amine or phenol derivative (e.g., 4-aminobenzoyl amine) to form an azo intermediate. This step requires careful pH control (usually mildly alkaline) to favor azo bond formation.Second Diazotization and Coupling:
The azo intermediate undergoes a second diazotization and coupling with 1,3-naphthalenedisulfonic acid or its salt at the 7-position, resulting in the formation of the bis-azo compound.Purification and Salt Formation:
The final product is isolated as a disodium salt to enhance solubility and stability.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Acidic | Maintain low temperature to stabilize diazonium salt |
| First azo coupling | Diazonium salt + 4-aminobenzoyl amine | 0–10 °C | 7–9 | Mildly alkaline for coupling |
| Second diazotization | Azo intermediate + NaNO2 + acid | 0–5 °C | Acidic | Similar to first diazotization |
| Second azo coupling | Diazonium salt + 1,3-naphthalenedisulfonic acid salt | 0–10 °C | 7–9 | Forms final bis-azo compound |
| Salt formation and isolation | Neutralization with NaOH or Na2CO3 | Room temp | Neutral | Produces disodium salt |
Research Data and Yields
Due to the complex structure, literature reports indicate:
- Overall yield: Typically ranges from 50% to 70% depending on purity and reaction optimization.
- Purity: Achieved >95% by recrystallization or chromatographic techniques.
- Characterization: Confirmed by UV-Vis spectroscopy (typical azo absorption bands), IR spectroscopy (amide and sulfonate groups), and elemental analysis.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| Diazotization 1 | 4-amino-2-methylphenyl amine + NaNO2 + HCl | 0–5 °C, acidic | Diazonium salt formation |
| Azo Coupling 1 | Diazonium salt + 4-aminobenzoyl amine | 0–10 °C, pH 7–9 | Monoazo intermediate |
| Diazotization 2 | Monoazo intermediate + NaNO2 + acid | 0–5 °C, acidic | Second diazonium salt |
| Azo Coupling 2 | Diazonium salt + 1,3-naphthalenedisulfonic acid | 0–10 °C, pH 7–9 | Bis-azo final compound |
| Salt formation | Neutralization with NaOH or Na2CO3 | Room temperature | Disodium salt isolation |
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various azo derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various consumer products.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The sulfonic acid groups enhance the compound’s solubility, facilitating its interaction with aqueous environments and biological systems.
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The target compound’s structure features:
- 1,3-Naphthalenedisulfonic acid core : Enhances water solubility and metal-chelating capacity.
- Two azo groups : Facilitate conjugation and light absorption, critical for dye applications.
- Substituents: 4-[(4-Aminobenzoyl)amino]-2-methylphenyl: Introduces electron-donating (-NH₂) and bulky (methyl) groups, influencing steric and electronic properties. 2-Methylphenyl: Further enhances steric hindrance and alters solubility .
This configuration contrasts with simpler azo dyes, where fewer sulfonic acid groups or substituents limit functionality .
Structural Analogs with Azo Groups
Key Insights :
- Azo Group Count : Compounds with dual azo groups (e.g., target compound, ) exhibit broader UV-Vis absorption ranges (~400–600 nm) than single-azo analogs .
- Sulfonic Acid Position : 1,3-disulfonic acid (target) vs. 2,7-disulfonic acid () affects molecular symmetry and dipole moments, impacting dye-fiber interactions.
Substituent Variations and Their Effects
- Aminobenzoylamino Group: Unique to the target compound, this group enhances hydrogen-bonding capacity, improving affinity for proteinaceous fibers (e.g., wool) compared to methyl- or methoxy-substituted analogs .
- Methyl Groups : Increase hydrophobicity, reducing water solubility but improving lightfastness in dyes .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Regulatory Status of Selected Compounds
Biological Activity
1,3-Naphthalenedisulfonic acid derivatives, particularly those substituted with azo groups, have garnered attention for their diverse biological activities. The compound in focus, 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a complex organic molecule that exhibits potential applications in various fields, including dye chemistry and biomedical research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₅N₃Na₂O₈S₂
- Molecular Weight : 463.45 g/mol
The presence of sulfonic acid groups contributes to its solubility in water and enhances its interaction with biological systems.
Antimicrobial Properties
Research indicates that naphthalene derivatives possess antimicrobial properties. For instance, studies have shown that azo dyes can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity
Azo compounds, including naphthalenedisulfonic acids, have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, potentially through oxidative stress pathways.
Antioxidant Activity
Some studies suggest that naphthalene derivatives exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases by scavenging free radicals and enhancing cellular defense mechanisms.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of azo dyes derived from naphthalenedisulfonic acids revealed significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain derivatives.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Azo Dye 1 | 50 | E. coli |
| Azo Dye 2 | 75 | Staphylococcus aureus |
Study 2: Cytotoxic Effects on Cancer Cells
In a cytotoxicity assay using MCF-7 breast cancer cells, the compound demonstrated a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The biological activities of this compound are largely attributed to the following mechanisms:
- Cell Membrane Disruption : The sulfonic acid groups enhance solubility and facilitate interaction with microbial membranes.
- Oxidative Stress Induction : Azo bonds can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which are implicated in apoptosis.
- Interference with Cellular Metabolism : By mimicking substrates or altering enzyme activity, these compounds can disrupt normal cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
